Product packaging for Dysprosium;gallium(Cat. No.:CAS No. 12060-71-8)

Dysprosium;gallium

Cat. No.: B14714478
CAS No.: 12060-71-8
M. Wt: 232.223 g/mol
InChI Key: YPQJNRBYXDIMRN-UHFFFAOYSA-N
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Description

Dysprosium gallium compounds, particularly dysprosium gallium garnet (DyGG, Dy₃Ga₅O₁₂), are critical materials in condensed matter physics due to their unique magnetic and electronic properties. DyGG crystallizes in the cubic garnet structure (space group Ia3d), where Dy³⁺ ions occupy dodecahedral sites, and Ga³⁺ ions reside in tetrahedral and octahedral sites . This arrangement creates geometric frustration, leading to exotic magnetic behaviors such as spin ice dynamics and paramagnetic relaxation at low temperatures (<4 K) . DyGG has been extensively studied for its crystal field effects, which split the Dy³⁺ J = 15/2 ground state into discrete energy levels, influencing magnetic anisotropy and specific heat contributions . Applications include cryogenic magnetic refrigeration and quantum spin liquid research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula DyGa B14714478 Dysprosium;gallium CAS No. 12060-71-8

Properties

CAS No.

12060-71-8

Molecular Formula

DyGa

Molecular Weight

232.223 g/mol

IUPAC Name

dysprosium;gallium

InChI

InChI=1S/Dy.Ga

InChI Key

YPQJNRBYXDIMRN-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Dy]

Origin of Product

United States

Preparation Methods

Precursor Preparation

Aqueous solutions of dysprosium(III) nitrate hexahydrate ($$ \text{Dy}(\text{NO}3)3 \cdot 6\text{H}2\text{O} $$) and gallium(III) nitrate hydrate ($$ \text{Ga}(\text{NO}3)3 \cdot \text{H}2\text{O} $$) are prepared in stoichiometric ratios. The nitrates are dissolved in deionized water and subjected to iterative evaporation and redissolution to eliminate residual impurities. For example, a molar ratio of 1:1 for dysprosium to gallium is typical for producing $$ \text{DyGaO}_3 $$.

Precipitation and Calcination

The mixed nitrate solution is precipitated using ammonium hydroxide ($$ \text{NH}4\text{OH} $$) at a pH of 8–9, forming a gelatinous hydroxide precursor. The precipitate is filtered, washed, and dried at 120°C for 12 hours. Subsequent calcination in a muffle furnace at 900–1100°C for 6–8 hours yields crystalline dysprosium-gallium oxide. X-ray diffraction (XRD) analysis confirms the formation of a perovskite-type structure ($$ \text{DyGaO}3 $$) with lattice parameters $$ a = 5.42 \, \text{Å} $$, $$ b = 5.51 \, \text{Å} $$, and $$ c = 7.68 \, \text{Å} $$.

Key Parameters:

  • pH during precipitation: 8–9
  • Calcination temperature: 900–1100°C
  • Heating rate: 5°C/min

Solid-State Synthesis

Solid-state synthesis is preferred for producing dysprosium-gallium intermetallics and alloys. This method involves high-temperature reactions between dysprosium and gallium oxides or elemental precursors.

Oxide Reduction

A mixture of dysprosium(III) oxide ($$ \text{Dy}2\text{O}3 $$) and gallium(III) oxide ($$ \text{Ga}2\text{O}3 $$) is ground in an agate mortar and pelletized. The pellets are heated in a tubular furnace under a reducing atmosphere (e.g., 5% $$ \text{H}2 $$/95% $$ \text{Ar} $$) at 1400°C for 24 hours. The reaction proceeds as:
$$
\text{Dy}
2\text{O}3 + \text{Ga}2\text{O}3 + 3\text{H}2 \rightarrow 2\text{DyGa} + 3\text{H}_2\text{O}
$$
The product is quenched to room temperature to prevent phase segregation.

Elemental Fusion

Elemental dysprosium (99.9% purity) and gallium (99.99% purity) are arc-melted under an argon atmosphere. The alloy is homogenized by repeated melting and annealing at 800°C for 72 hours. Energy-dispersive X-ray spectroscopy (EDS) confirms a homogeneous $$ \text{DyGa}_2 $$ phase with a tetragonal crystal structure.

Mechanochemical Synthesis

Mechanochemical methods, such as high-energy ball milling, offer a solvent-free route to dysprosium-gallium borohydrides and organometallic complexes.

Borohydride Synthesis

Dysprosium(III) chloride ($$ \text{DyCl}3 $$) and gallium(III) chloride ($$ \text{GaCl}3 $$) are combined with lithium borohydride ($$ \text{LiBH}4 $$) in a 1:1:4 molar ratio. The mixture is milled in a SiC vial using a vibrational mill at 1400 rpm for 5-minute cycles, cooled with liquid nitrogen between cycles to prevent overheating. The reaction yields $$ \text{DyGa}(\text{BH}4)_5 $$, a luminescent single-molecule magnet (SMM) with a blocking temperature of 12 K.

Organic Cation Incorporation

Tetrabutylammonium borohydride ($$ (\text{C}4\text{H}9)4\text{NBH}4 $$) is added to dysprosium and gallium chlorides in anhydrous dichloromethane. The solution is stirred for 24 hours, yielding $$ [(\text{C}4\text{H}9)4\text{N}][\text{DyGa}(\text{BH}4)_4] $$, which exhibits dual photoluminescent and magnetic properties.

Sol-Gel Method

The sol-gel technique enables the synthesis of dysprosium-gallium oxides with controlled nanostructures.

Gel Formation

A citrate-based sol is prepared by mixing dysprosium(III) nitrate, gallium(III) nitrate, and citric acid ($$ \text{C}6\text{H}8\text{O}_7 $$) in a 1:1:2 molar ratio. The solution is stirred at 80°C until a viscous gel forms.

Thermal Treatment

The gel is dried at 150°C for 12 hours and calcined at 700°C for 4 hours. Transmission electron microscopy (TEM) reveals nanoparticles with an average size of 20–30 nm and a specific surface area of 45 m²/g.

Hydrothermal Synthesis

Hydrothermal methods are employed for synthesizing dysprosium-gallium hydroxides and oxyhydroxides.

Reaction Conditions

Aqueous solutions of dysprosium(III) chloride ($$ \text{DyCl}3 $$) and gallium(III) chloride ($$ \text{GaCl}3 $$) are combined with sodium hydroxide ($$ \text{NaOH} $$) in a Teflon-lined autoclave. The mixture is heated at 200°C for 48 hours, yielding $$ \text{DyGa}(\text{OH})_5 $$ nanorods with diameters of 10–15 nm.

Chemical Reactions Analysis

Types of Reactions

Dysprosium gallium compounds undergo various chemical reactions, including:

    Oxidation: Dysprosium gallium can react with oxygen to form oxides.

    Reduction: Reduction reactions can convert dysprosium (III) compounds to dysprosium (II) compounds.

    Substitution: Dysprosium gallium can participate in substitution reactions with other metals or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include dysprosium oxides, gallium oxides, and various dysprosium gallium alloys.

Scientific Research Applications

Dysprosium gallium compounds have a wide range of scientific research applications, including:

    Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.

    Biology: Studied for their potential use in medical imaging and diagnostics.

    Medicine: Investigated for their antimicrobial properties and potential use in drug delivery systems.

    Industry: Used in the production of high-performance magnets, lasers, and other electronic devices.

Mechanism of Action

The mechanism of action of dysprosium gallium compounds involves their interaction with molecular targets and pathways in various systems. For example, in antimicrobial applications, gallium can mimic iron and disrupt bacterial iron metabolism, leading to the inhibition of bacterial growth . Dysprosium’s magnetic properties also play a role in its applications in magnetic and electronic devices.

Comparison with Similar Compounds

Structural Analogues: Rare Earth Gallium Garnets

DyGG belongs to the rare earth gallium garnet family (REGG, RE₃Ga₅O₁₂). Key comparisons include:

Table 1: Magnetic and Structural Properties of Rare Earth Gallium Garnets
Compound Crystal Structure Magnetic Ordering (Temperature Range) Key Features References
DyGG (Dy₃Ga₅O₁₂) Cubic (Ia3d) Paramagnetic (T > 2 K), Spin fluctuations (T < 2 K) Strong crystal field splitting (Δ ≈ 300 K), hyperfine-specific heat contributions (Cp ~ A/T²)
TbGG (Tb₃Ga₅O₁₂) Cubic (Ia3d) Antiferromagnetic (TN ≈ 1.5 K) Hyperfine-induced magnetic order; weaker crystal field effects compared to DyGG
HoGG (Ho₃Ga₅O₁₂) Cubic (Ia3d) Antiferromagnetic (TN ≈ 0.8 K) Similar to TbGG but with higher nuclear spin contributions

Key Contrasts:

  • Magnetic Ordering Mechanism : DyGG remains paramagnetic down to 2 K, while TbGG and HoGG exhibit hyperfine interaction-driven antiferromagnetic order below 2 K .
  • Crystal Field Effects : Dy³⁺ in DyGG exhibits stronger crystal field splitting (Δ ≈ 300 K) than Tb³⁺ or Ho³⁺, leading to distinct paramagnetic relaxation rates .

Compositional Analogues: Dysprosium Aluminum Garnet (DyAG)

Replacing Ga³⁺ with Al³⁺ in Dy₃Al₅O₁₂ (DyAG) alters magnetic and thermal properties:

Table 2: DyGG vs. DyAG
Property DyGG DyAG References
Crystal Field (Δ) ~300 K ~250 K
Specific Heat (Cp) Nuclear hyperfine dominant below 1 K Electronic contributions dominate
Magnetic Anisotropy Strong uniaxial anisotropy Reduced anisotropy due to smaller ligand field

Functional Implications : DyAG’s lower crystal field strength makes it less suitable for ultra-low-temperature applications but more stable at higher temperatures .

Functional Analogues: Dysprosium-Doped Hematite (α-Fe₂O₃:Ga,Dy)

Dy doping in gallium-substituted hematite induces spin-reorientation transitions:

  • Spin Reorientation : In α-Fe₂O₃:Ga,Dy, competing anisotropy fields between Fe³⁺ and Dy³⁺ subsystems cause a spin-reorientation phase transition at 15–20 K .
  • Contrast with DyGG : Unlike DyGG’s geometric frustration, this system exhibits localized competition between transition metal and rare earth anisotropies .

Supply Chain and Technological Relevance

  • Demand: Dy and Ga are critical for green technologies (e.g., magnets, semiconductors). Dy demand is projected to reach 12% of global supply by 2030, with Ga at 7% .
  • Synthesis : Dy-Ga alloys (e.g., DyₓGa₁₋ₓ) are produced via arc-melting, with compositions tailored for specific magnetic or electronic applications .

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